2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
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Overview
Description
Scientific Research Applications
Molecular Stabilities and Docking Studies : A study by Karayel (2021) investigated the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, which are relevant for understanding the properties of compounds like 2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride. This research is vital for developing potential anti-cancer agents (Karayel, 2021).
Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. This process is significant for the synthesis of various compounds, including those related to this compound, with potential applications in pharmaceuticals (Bekircan & Bektaş, 2008).
Antimicrobial Activity Evaluation : Fandaklı et al. (2012) investigated the reduction, Mannich reaction, and antimicrobial activity of some 1,2,4-triazol-3-one derivatives. Understanding the antimicrobial potential of such compounds provides insights into the broader applications of triazole derivatives in combating various infections (Fandaklı et al., 2012).
Synthesis and Antimicrobial Activities : Bektaş et al. (2007) focused on synthesizing and assessing the antimicrobial activities of new 1,2,4-Triazole derivatives, which is relevant for understanding the antimicrobial properties of compounds like this compound (Bektaş et al., 2007).
5-HT2 Antagonist Activity : Watanabe et al. (1992) prepared a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives and tested them for 5-HT2 and alpha 1 receptor antagonist activity. This study is relevant for understanding the neurological applications of such compounds (Watanabe et al., 1992).
Properties
IUPAC Name |
2-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-7-6-14-8-12-13-10(14)9-4-2-3-5-11-9;;/h8-9,11H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGOCYGSZYSLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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